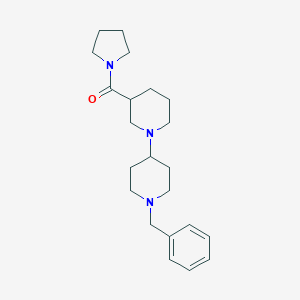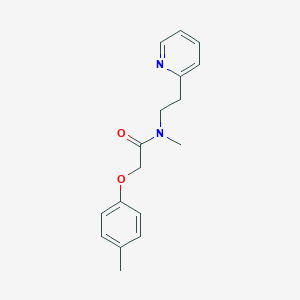
1'-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as BPBP and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of BPBP is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. It has also been shown to bind to other receptors, including the sigma-1 receptor and the mu-opioid receptor. The exact mechanism by which BPBP exerts its pharmacological effects is still under investigation.
Biochemical and Physiological Effects
BPBP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which may contribute to its analgesic and antidepressant effects. It has also been shown to reduce the release of glutamate, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPBP has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield and purity of the final product are typically high. It has also been extensively studied, and its pharmacological effects are well-characterized. However, there are also some limitations to its use. It has a relatively short half-life, which may limit its usefulness in certain experiments. It also has a high affinity for several different receptors, which may complicate its interpretation in some experiments.
Orientations Futures
There are several future directions for research on BPBP. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine its effectiveness and safety in this context. Another area of interest is its potential as a treatment for pain and inflammation. Further studies are needed to determine its mechanism of action and efficacy in these areas. Additionally, further studies are needed to determine the potential side effects and toxicity of BPBP. Overall, the study of BPBP has the potential to lead to the development of new treatments for a wide range of conditions.
Méthodes De Synthèse
The synthesis of BPBP involves the reaction of 1-benzylpiperidine-4-carboxylic acid with pyrrolidine and carbonyldiimidazole. The reaction takes place in the presence of a solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically high, and the purity of the final product is excellent.
Applications De Recherche Scientifique
BPBP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, antidepressant, and anti-inflammatory effects. It has also been studied for its potential as a treatment for addiction, particularly to opioids and cocaine.
Propriétés
Formule moléculaire |
C22H33N3O |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C22H33N3O/c26-22(24-12-4-5-13-24)20-9-6-14-25(18-20)21-10-15-23(16-11-21)17-19-7-2-1-3-8-19/h1-3,7-8,20-21H,4-6,9-18H2 |
Clé InChI |
NXICJYYWFDHZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)


